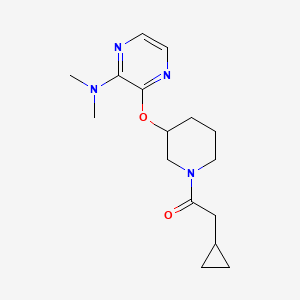
N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is a synthetic compound that belongs to the thiazolidinedione (TZD) class of drugs. It has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways involved in cell growth, metabolism, and inflammation. For example, it has been reported to activate AMP-activated protein kinase (AMPK), which regulates energy metabolism and inhibits cell growth. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to induce cell cycle arrest, apoptosis, and autophagy. In adipocytes, it has been shown to increase glucose uptake and improve insulin sensitivity. In the brain, it has been shown to reduce oxidative stress, inflammation, and neuronal cell death. These effects suggest that this compound has potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has potential toxicity and side effects, which need to be carefully monitored in animal studies.
Orientations Futures
There are several future directions for the research of N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its synthesis method for higher yield and purity. Additionally, the development of novel analogs of this compound with improved solubility and efficacy is also an area of interest. Finally, the elucidation of its mechanism of action at the molecular level could provide insights into its therapeutic potential and aid in the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide involves the reaction of 2-fluoroaniline and 3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In diabetes research, it has been reported to improve insulin sensitivity and glucose uptake in adipocytes. In neurodegenerative disorder research, it has been shown to protect against neurotoxicity and reduce inflammation in the brain. These findings suggest that this compound has potential as a multi-targeted therapy for various diseases.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-22-13-6-4-5-12(11-13)16-20(9-10-23-16)17(21)19-15-8-3-2-7-14(15)18/h2-8,11,16H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSMQIHCHPGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

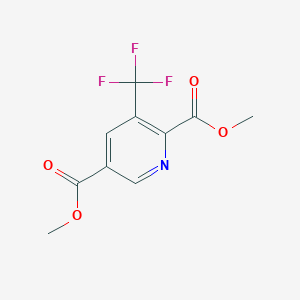
![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)
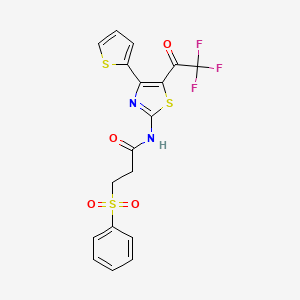
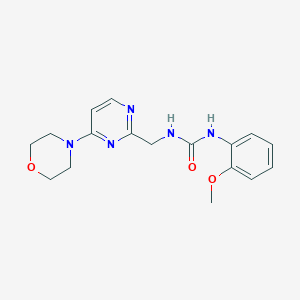
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)
![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)


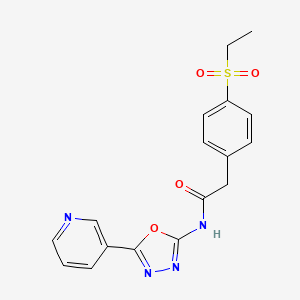
![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)
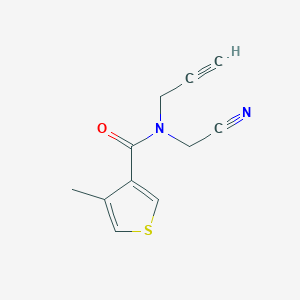
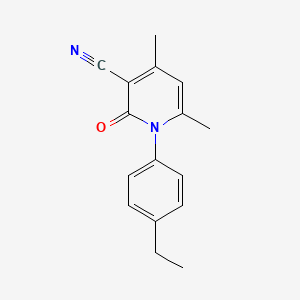
![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)
